
3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile is a complex organic compound with a unique structure that includes multiple fused rings and a nitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile typically involves multi-step organic reactions. The starting materials and specific reagents used can vary, but common steps include cyclization reactions, nitrile group introduction, and hydrogenation processes. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Quality control measures are essential to ensure the consistency and safety of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carboxamide
- 3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carboxylic acid
Uniqueness
3,3a,4,6,7,12,12b,12c-Octahydrocyclopent(1,2)indolizino(8,7-b)indole-2-carbonitrile is unique due to its specific nitrile group, which can impart distinct chemical reactivity and biological activity compared to its analogs
Propiedades
Número CAS |
95669-30-0 |
|---|---|
Fórmula molecular |
C18H17N3 |
Peso molecular |
275.3 g/mol |
Nombre IUPAC |
9,19-diazapentacyclo[10.7.0.02,9.03,7.013,18]nonadeca-1(12),4,13,15,17-pentaene-5-carbonitrile |
InChI |
InChI=1S/C18H17N3/c19-9-11-7-12-10-21-6-5-14-13-3-1-2-4-16(13)20-17(14)18(21)15(12)8-11/h1-4,8,12,15,18,20H,5-7,10H2 |
Clave InChI |
FLJQHUQYKKKXFK-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CC3CC(=CC3C2C4=C1C5=CC=CC=C5N4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




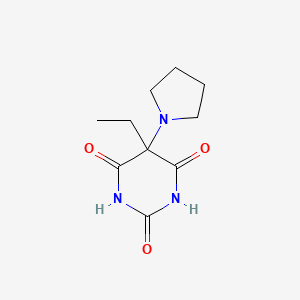

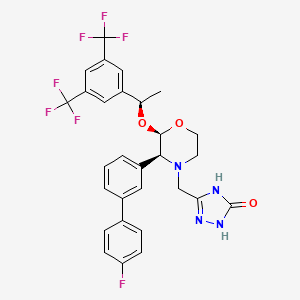
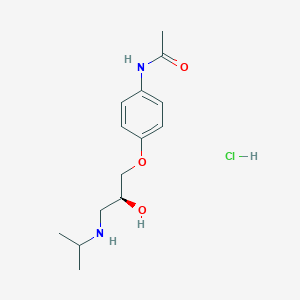


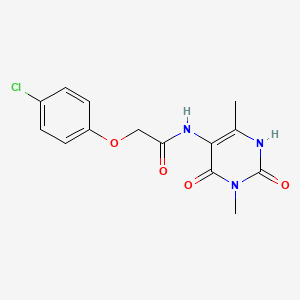
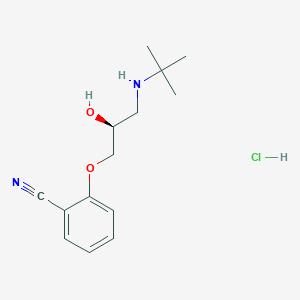
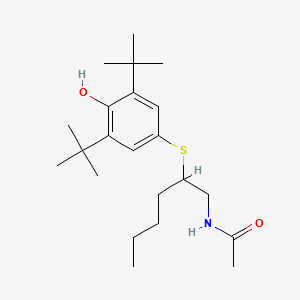
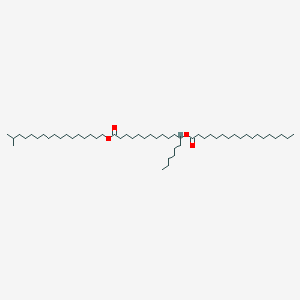
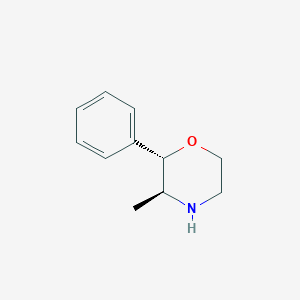
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
